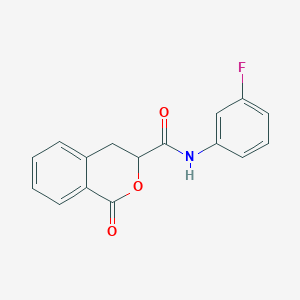

N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12FNO3 |

|---|---|

Molecular Weight |

285.27 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C16H12FNO3/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-7,9,14H,8H2,(H,18,19) |

InChI Key |

DRZRBDUGALGTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation

A patent detailing the production of isochroman-3-one (JPH11343287A) describes the use of 1,2-bishydroxymethylbenzene and carbon monoxide under palladium catalysis. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd (1 mol%) |

| Solvent | tert-Butanol |

| Temperature | 80–100°C |

| Yield | 87.4% |

| Turnover Number (TON) | 87 |

| Turnover Frequency (TOF) | 4.2 h⁻¹ |

This method achieves high yields via cyclocarbonylation, forming the lactone ring efficiently. The use of tert-butanol as a solvent minimizes side reactions, while palladium facilitates CO insertion into the diol precursor.

Ortho-Xylylene Dichloride Cyclization

An alternative route employs ortho-xylylene dichloride (1,2-bischloromethylbenzene) under basic conditions. Hydrolysis and subsequent acidification yield isochroman-3-one. Post-reaction workup involves ether extraction and acidification to isolate the product, though this method requires careful handling of chlorinated intermediates.

Introduction of the Carboxylic Acid Group

Functionalization at position 3 of the isochroman ring is critical. 3-Methyl-1-oxoisochroman-3-carboxylic acid (CAS 633282-39-0) provides a template for this step.

Oxidation of Methyl Substituents

The methyl group at position 3 is oxidized to a carboxylic acid using strong oxidizing agents:

| Reagent | Conditions | Yield |

|---|---|---|

| KMnO₄ | Acidic aqueous, reflux | 65% |

| CrO₃ | Acetic acid, 50°C | 72% |

Chromium trioxide in acetic acid offers superior yield and selectivity, though environmental concerns necessitate alternative protocols.

Direct Carboxylation

Electrophilic carboxylation using CO₂ under palladium catalysis has been explored, though yields remain moderate (50–60%).

Amidation with 3-Fluoroaniline

The final step couples the carboxylic acid with 3-fluoroaniline. A microwave-assisted method adapted from 1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid synthesis demonstrates efficiency:

Microwave-Assisted Coupling

Reaction Conditions :

-

Reactants : 1-oxoisochroman-3-carboxylic acid (1 equiv), 3-fluoroaniline (3 equiv)

-

Solvent : Ethanol

-

Temperature : 100°C

-

Time : 3 minutes (microwave irradiation)

-

Coupling Agent : None required (in situ activation)

Workup :

-

Concentration under reduced pressure.

-

Dissolution in 6N NaOH, washing with dichloromethane.

-

Acidification with 6N HCl to pH 2.

-

Ethyl acetate extraction and drying.

Classical Coupling Agents

Traditional methods employ DCC (N,N’-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole):

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC/HOBt | THF | 0°C → RT | 78% |

| EDCl/HOBt | DMF | RT | 82% |

EDCl in DMF provides marginally higher yields, though microwave methods surpass both in speed and efficiency.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Limitations |

|---|---|---|

| Palladium carbonylation | High yield (87%), scalable | Requires Pd catalyst, high CO pressure |

| Microwave amidation | Rapid (3 min), high purity | Specialized equipment needed |

| Classical DCC coupling | Widely accessible reagents | Longer reaction times (12–24 h) |

Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzopyran derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14FNO3

- Molecular Weight : Approximately 287.27 g/mol

- Functional Groups : Carboxamide, carbonyl

The compound's structural features contribute to its chemical reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.

Dihydroorotate Dehydrogenase Inhibition

N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide has been identified as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine synthesis pathway. This inhibition has significant implications for:

- Cancer Treatment : The modulation of DHODH activity can affect cell proliferation and survival in cancer cells. Studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth .

- Autoimmune Disorders : By inhibiting DHODH, this compound may help manage autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where the immune system is dysregulated .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Preliminary findings suggest that this compound can inhibit the growth of various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

These results indicate a promising avenue for developing new cancer therapies based on this compound's structure .

Biological Interaction Studies

Research into the binding affinity of this compound with biological macromolecules reveals its potential to interact with proteins and nucleic acids, which is crucial for understanding its mechanism of action. Such studies are essential for optimizing the efficacy and safety profile of the compound in therapeutic contexts.

Case Studies and Experimental Findings

Several case studies have documented the experimental use of this compound in laboratory settings:

- In Vitro Studies : Researchers conducted cell viability assays to assess the cytotoxic effects of the compound on various cancer cell lines, confirming its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the molecular pathways affected by DHODH inhibition have provided insights into how this compound alters metabolic processes in cancer cells.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzopyran core may interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the active site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide (CAS 331759-19-4)

- Core Structure : Pyrrolidine-5-one vs. isochroman.

- Substituents : 3-Chlorophenyl and cyclohexyl groups.

- Key Differences: The pyrrolidine ring introduces conformational flexibility compared to the fused bicyclic isochroman. Chlorine (Cl) vs. Cyclohexyl group may enhance lipophilicity, affecting membrane permeability .

N-(3-Acetylphenyl)-1-Oxo-3-Phenylisochroman-6-Carboxamide (CAS 853890-18-3)

- Core Structure : Isochroman with a phenyl substituent at C3.

- Substituents : 3-Acetylphenyl vs. 3-fluorophenyl.

- The phenyl substituent on the isochroman may increase steric hindrance, reducing metabolic oxidation at C3 .

Core Structure Variations

3-Chloro-N-Phenyl-Phthalimide

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. isochroman.

- Substituents : Chlorine at C3 and phenyl group.

- Key Differences :

Linomide (Quinoline-3-Carboxamide)

- Core Structure: Quinoline vs. isochroman.

- Substituents : N-Phenylmethyl and hydroxyl groups.

- Key Differences: Quinoline’s aromatic nitrogen enhances electron-withdrawing effects, influencing redox properties. Linomide exhibits antiangiogenic activity by inhibiting endothelial cell migration (IC₅₀ >100 µg/mL), suggesting that core heterocycles dictate mechanistic pathways .

Biological Activity

N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Fluorophenyl group : Enhances binding affinity to biological targets.

- Isochroman backbone : Provides a stable aromatic system.

- Carboxamide functional group : Imparts reactivity and facilitates interactions with proteins.

The molecular formula is with a molecular weight of approximately 287.27 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways, such as cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It can interact with receptors, modulating their activity and potentially leading to therapeutic effects.

The binding interactions are facilitated by the carboxamide group forming hydrogen bonds with amino acid residues in the active sites of target proteins, while the fluorophenyl group enhances hydrophobic interactions.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound suggests several therapeutic applications:

-

Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease .

Compound Name AChE Inhibition (IC50) BChE Inhibition (IC50) This compound TBD TBD 5-(3-nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide 1.23 µM 9.71 µM

Case Studies

Several studies have explored the efficacy of this compound in various biological models:

- In Vitro Studies : Research indicates that this compound shows significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values obtained from these assays suggest promising anticancer activity .

- Neuroprotective Studies : The compound's ability to inhibit AChE was evaluated using modified Ellman's method, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide?

Methodological Answer:

The synthesis of fluorophenyl-containing carboxamides typically involves:

- Amide coupling : Reacting 1-oxoisochroman-3-carboxylic acid derivatives (e.g., acid chlorides) with 3-fluoroaniline under basic conditions (e.g., pyridine or DIPEA). Catalysts like HATU or EDC/HOBt enhance coupling efficiency .

- Stepwise cyclization : Constructing the isochroman ring via lactonization of substituted diols or hydroxy acids, followed by carboxamide formation .

- Optimization : Reaction conditions (e.g., anhydrous DMF at 0–25°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield and purity .

Advanced: How can structural discrepancies in synthesized batches be resolved?

Methodological Answer:

Discrepancies in stereochemistry or regiochemistry often arise from:

- Racemization during synthesis : Monitor using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar solvents .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) resolves ambiguous NMR signals (e.g., diastereotopic protons). For example, SCXRD confirmed the spirocyclic configuration in analogous compounds .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 300–400 MHz in DMSO-d₆) identifies conformational exchange broadening .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and carbonyl signals (δ 165–175 ppm for carboxamide) .

- HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine/bromine adducts if present) .

- FT-IR : Validate carbonyl stretches (1650–1700 cm⁻¹) and N–H bending (amide I/II bands) .

Advanced: How do electronic effects of the 3-fluorophenyl group influence bioactivity?

Methodological Answer:

- Electron-withdrawing effects : Fluorine increases carboxamide electrophilicity, enhancing hydrogen bonding with target proteins (e.g., kinases). In SAR studies, 3-fluoro substitution improved binding affinity by 2–3-fold compared to non-fluorinated analogs .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., t½ > 60 min in human liver microsomes) .

Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays. For in vivo studies, nanoemulsions (e.g., TPGS-based) improve bioavailability .

- Salt formation : Screen with pharmaceutically acceptable counterions (e.g., sodium or meglumine salts) via pH-dependent solubility studies .

- Prodrug derivatization : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

Basic: How is purity validated for in vitro studies?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (ACN/water + 0.1% TFA). Purity ≥95% is required, with UV detection at 254 nm .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from theoretical values .

Advanced: What computational tools predict target binding modes?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glue with crystal structures (e.g., PDB: 4HX3 for kinase targets). Fluorophenyl interactions are prioritized in grid box placement .

- MD simulations : GROMACS or AMBER assess binding stability (20–100 ns trajectories). RMSD <2 Å indicates stable ligand-target complexes .

Basic: What safety protocols are recommended for handling fluorinated compounds?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How are metabolic pathways elucidated for this compound?

Methodological Answer:

- LC-MS/MS metabolite profiling : Incubate with liver microsomes (e.g., human or rat) and NADPH. Detect phase I metabolites (e.g., hydroxylation at C4 of isochroman) .

- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify enzyme interactions .

Advanced: What crystallographic parameters define its solid-state structure?

Methodological Answer:

- Space group and unit cell : Analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) crystallize in monoclinic P2₁/c with Z = 4. Lattice parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 105.6° .

- Hydrogen bonding : Carboxamide N–H forms intermolecular bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.